molecular formula C17H15FO4 B3039433 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one CAS No. 1056442-56-8

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B3039433
CAS No.: 1056442-56-8
M. Wt: 302.3 g/mol
InChI Key: QYZAIWXXNKSTIX-ZZXKWVIFSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (IUPAC name: (2E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one) is a chalcone derivative with the molecular formula C₁₇H₁₅FO₄ (average mass: 302.301 g/mol). Its structure features two aromatic rings: a 3,4-dimethoxyphenyl group and a 5-fluoro-2-hydroxyphenyl group connected via an α,β-unsaturated ketone system (E-configuration). The compound is also known as 3,4-dimethoxy-5′-fluoro-2′-hydroxychalcone . Chalcones of this class are studied for their nonlinear optical properties, antioxidant activity, and structural versatility .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-16-8-4-11(9-17(16)22-2)3-6-14(19)13-10-12(18)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZAIWXXNKSTIX-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The synthesis begins with 5-fluoro-2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. In a typical procedure, equimolar quantities of these precursors are dissolved in ethanol, followed by the addition of aqueous sodium hydroxide (40–60% w/v). The mixture is refluxed for 6–24 hours, yielding the chalcone after acidification and recrystallization.

Key Reaction Parameters:

Parameter Specification
Molar Ratio 1:1 (ketone:aldehyde)
Solvent Ethanol or methanol
Catalyst NaOH or KOH (40–60% w/v)
Temperature Reflux (78–80°C for ethanol)
Reaction Time 6–24 hours
Yield 65–85%

The reaction proceeds via deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.

Optimization Strategies

  • Solvent Effects: Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing the enolate intermediate. Switching to DMSO or DMF reduces yields due to side reactions.
  • Catalyst Loading: Excess NaOH (>60% w/v) promotes hydrolysis of the acetophenone, while insufficient base (<30%) results in incomplete enolate formation.
  • Substituent Sensitivity: Electron-donating groups (e.g., methoxy) on the benzaldehyde accelerate condensation, whereas electron-withdrawing groups (e.g., nitro) require extended reaction times.

Advanced Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.24 (dd, J = 7.9, 1.7 Hz, 1H, H-6′), 7.70 (ddd, J = 8.7, 7.1 Hz, 1H, H-4), 7.59 (d, J = 2.1 Hz, 1H, H-2″), 7.57 (d, J = 2.2 Hz, 1H, H-6″), 7.47–7.38 (m, 2H, H-3′, H-5′), 7.00 (d, J = 8.5 Hz, 1H, H-5″), 6.77 (s, 1H, H-2), 4.00 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃).
  • ¹³C NMR (126 MHz, CDCl₃):
    δ 178.47 (C=O), 163.47 (C-4″), 156.28 (C-2), 152.16 (C-3″), 149.36 (C-4′), 133.71 (C-1″), 125.76 (C-6′), 125.25 (C-4), 124.32 (C-5), 124.01 (C-3′), 120.11 (C-1′), 118.08 (C-5′), 111.23 (C-2″), 108.88 (C-6″), 106.57 (C-2), 56.18 (OCH₃), 56.17 (OCH₃).

Challenges and Practical Considerations

Byproduct Formation

  • Self-cyclization: Under prolonged heating, the chalcone may undergo spontaneous cyclization to flavones (3–16% yield).
  • Halogenation Artifacts: Residual HBr from side reactions can brominate the flavone nucleus, necessitating the use of reductive additives (e.g., NaHSO₃) to suppress Br₂ formation.

Scalability Limitations

While laboratory-scale Claisen-Schmidt condensations achieve 65–85% yields, industrial-scale production faces challenges in:

  • Efficient removal of water to drive dehydration
  • Controlling exothermicity during base addition
  • Minimizing resinification under prolonged reflux.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Chalcone derivatives, including 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound exhibited significant antioxidant activity in vitro, which is crucial for preventing cellular damage associated with various diseases .

Anticancer Properties

The anticancer potential of chalcones is well-documented. Specifically, the compound has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it was reported that derivatives similar to this chalcone inhibited the proliferation of breast cancer cells by modulating key signaling pathways .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for developing therapeutic agents for inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

Chalcone derivatives have also been evaluated for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, suggesting its potential use in treating infections .

Synthetic Applications

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Its structural features allow it to serve as a versatile intermediate in organic synthesis, particularly in the development of more complex pharmacologically active compounds.

Case Studies

StudyFocusFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited proliferation.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.
Antimicrobial ActivityEffective against multiple bacterial strains; potential for infection treatment.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chalcones are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the methoxy and fluoro groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural and Conformational Differences

Substituents on the aromatic rings significantly influence molecular planarity and dihedral angles between rings. Key comparisons include:

Compound Name Dihedral Angle (Aromatic Rings) Substituent Effects Reference
3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one 47.81° and 50.18° Electron-withdrawing F at para position reduces planarity.
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one 9.30° and 4.85° Bulkier Br substituent increases steric hindrance but enhances planarity.
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Similar to title compound Hydroxyl group at ortho position promotes hydrogen bonding, stabilizing the E-form.
Title Compound (5-fluoro-2-hydroxyphenyl variant) Not reported Fluoro and hydroxyl groups likely increase polarity and hydrogen-bonding capacity.

Key Observations :

  • Electron-withdrawing groups (e.g., F, Br) at para positions reduce planarity due to steric and electronic effects .
  • Hydroxyl groups at ortho positions enhance intermolecular hydrogen bonding, influencing crystal packing and stability .

Spectroscopic Properties

Experimental and computational studies on NMR chemical shifts highlight substituent-driven variations:

Compound Name Key NMR Shifts (¹³C) Method Used Reference
(E)-1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one C=O: ~190 ppm; aromatic carbons: 110–150 ppm GIAO-DFT (mPW1PW91/6-31G)
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C=O: 188.2 ppm; OH-bearing C: 161.5 ppm Experimental ¹³C NMR
Title Compound Not reported Predicted to align with DFT trends for fluoro/hydroxy substituents.

Key Observations :

  • The carbonyl (C=O) carbon in chalcones typically resonates near 190 ppm, with methoxy and hydroxyl groups downfield-shifting adjacent carbons .
  • Fluorine’s electronegativity may deshield nearby carbons, altering chemical shifts compared to non-fluorinated analogs.

Key Observations :

  • Hydroxyl groups enhance antioxidant activity by donating hydrogen atoms to stabilize free radicals .
  • Methoxy and fluoro substituents, being less electron-donating, may reduce potency compared to hydroxylated analogs.

Key Observations :

  • Base catalysts (NaOH, Ba(OH)₂) are standard for chalcone synthesis, with yields influenced by substituent reactivity .
  • Steric hindrance from fluorine or methoxy groups may require optimized reaction conditions.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer and inflammation, making it a subject of various studies aimed at elucidating its mechanisms of action and efficacy.

Chemical Structure

The chemical formula for this compound is C17H15FO4C_{17}H_{15}FO_{4} with a molecular weight of approximately 304.31 g/mol. The structure features two aromatic rings connected by a propene chain, which is characteristic of chalcone derivatives.

Antioxidant Activity

Chalcone derivatives, including this compound, are known for their antioxidant properties. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, a related study demonstrated that certain chalcone derivatives significantly inhibited oxidative stress markers in various cell lines .

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : It has been reported that this compound exhibits potent inhibition of cancer cell proliferation. For example, it showed IC50 values in the nanomolar range against L1210 mouse leukemia cells .
  • Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Specifically, studies indicate that chalcone derivatives can modulate pathways involving p53 and NF-kB, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Chalcones have also been recognized for their anti-inflammatory properties. The specific compound under discussion demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Study on Anticancer Activity

A notable study evaluated the effects of various chalcone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds similar to this compound could induce cell cycle arrest at the G0/G1 phase and promote apoptosis through upregulation of p53 and downregulation of Bcl-2 .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-713.2–34.7Apoptosis induction
Related ChalconeMDA-MB-23117.14–69.67Cell cycle arrest

In Vivo Studies

In vivo studies have further corroborated the anticancer efficacy of chalcones. For instance, animal models treated with these compounds showed reduced tumor size and improved survival rates compared to controls. These findings underscore the therapeutic potential of chalcone derivatives in oncology .

Q & A

Q. Table 1: Substituent Effects on Synthetic Yield

Substituent on BenzaldehydeYield (%)Key Observations
3,4-Dimethoxy78High solubility, minimal side reactions
5-Fluoro-2-hydroxy62Requires inert atmosphere to prevent oxidation
3-Trifluoromethyl45Steric hindrance slows enolate formation
Data from

Q. Table 2: NMR Chemical Shifts for Key Protons

Proton Environmentδ (ppm)Multiplicity
Methoxy (-OCH₃)3.85Singlet
Hydroxyl (-OH)9.7Broad
Conjugated enone (CH=CH)7.2–7.6Doublet
Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

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